molecular formula C23H22N2O4 B11150661 N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11150661
M. Wt: 390.4 g/mol
InChI Key: RLFPFZAUSCGLNC-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that combines an indole moiety with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Synthesis of the Chromenone Structure: The chromenone structure can be synthesized from salicylaldehyde derivatives through Pechmann condensation.

    Coupling Reaction: The indole and chromenone structures are then coupled through a suitable linker, such as a propanamide group, using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at reactive sites on the indole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, targeting specific biological pathways or receptors.

Industry

In the industry, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-6-yl)-3-(4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methoxy group on the chromenone ring.

    N-(1H-indol-6-yl)-3-(7-methoxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the dimethyl groups on the chromenone ring.

Uniqueness

N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of both methoxy and dimethyl groups on the chromenone ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C23H22N2O4/c1-13-17-6-8-20(28-3)14(2)22(17)29-23(27)18(13)7-9-21(26)25-16-5-4-15-10-11-24-19(15)12-16/h4-6,8,10-12,24H,7,9H2,1-3H3,(H,25,26)

InChI Key

RLFPFZAUSCGLNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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